molecular formula C7H5BrF2N2 B2628123 4-Bromo-2,6-difluorobenzimidamide CAS No. 1378864-73-3

4-Bromo-2,6-difluorobenzimidamide

Cat. No.: B2628123
CAS No.: 1378864-73-3
M. Wt: 235.032
InChI Key: VBUPQJAFWAIERK-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluorobenzimidamide: is an organic compound with the molecular formula C7H4BrF2N2 It is a derivative of benzimidamide, characterized by the presence of bromine and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-difluorobenzimidamide typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of cost-effective raw materials and efficient reaction conditions to maximize yield and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-difluorobenzimidamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidamides, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

Chemistry: 4-Bromo-2,6-difluorobenzimidamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in the development of new materials and catalysts.

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It is studied for its interactions with biological targets and its potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-difluorobenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    4-Bromo-2,6-difluoroaniline: Similar in structure but with an amine group instead of an imidamide group.

    4-Bromo-2,6-difluorobenzonitrile: A precursor in the synthesis of 4-Bromo-2,6-difluorobenzimidamide.

    4-Bromo-2,6-difluorobenzaldehyde: Another related compound with an aldehyde group.

Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms on the benzene ring, combined with the imidamide functional group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-bromo-2,6-difluorobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2N2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H3,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUPQJAFWAIERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=N)N)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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